An In-depth Technical Guide to Potassium 4-Pyridyltrifluoroborate
An In-depth Technical Guide to Potassium 4-Pyridyltrifluoroborate
CAS Number: 1111732-87-6 Chemical Formula: C₅H₄BF₃KN Molecular Weight: 185.00 g/mol
This technical guide provides a comprehensive overview of Potassium 4-Pyridyltrifluoroborate, a versatile and increasingly important reagent in chemical synthesis, particularly for researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the construction of complex molecules with therapeutic potential.
Physicochemical Properties
Potassium 4-Pyridyltrifluoroborate is a white to off-white solid that is stable under normal laboratory conditions.[1] Its stability in air and moisture makes it a more convenient alternative to the corresponding boronic acid, which can be prone to decomposition. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BF₃KN | [2] |
| Molecular Weight | 185.00 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 45-50 °C | |
| Purity | >98.0% | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2][3] |
Synthesis of Potassium 4-Pyridyltrifluoroborate
The most common and efficient method for the synthesis of Potassium 4-Pyridyltrifluoroborate involves the reaction of 4-pyridylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward conversion offers high yields and a product with enhanced stability.
Experimental Protocol: Synthesis from 4-Pyridylboronic Acid
Materials:
-
4-Pyridylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve 4-pyridylboronic acid in a mixture of methanol and water.
-
To this solution, add a stoichiometric excess of potassium hydrogen difluoride (KHF₂) portion-wise with stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is then purified by recrystallization, typically from a solvent system like acetone/diethyl ether, to yield pure Potassium 4-Pyridyltrifluoroborate.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of Potassium 4-Pyridyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. The use of the trifluoroborate salt often provides advantages over the corresponding boronic acid, including enhanced stability and, in some cases, improved reaction yields.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
Potassium 4-Pyridyltrifluoroborate
-
Aryl bromide (e.g., 4-bromoaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction flask, add Potassium 4-Pyridyltrifluoroborate, the aryl bromide, and the base.
-
The flask is evacuated and backfilled with an inert gas several times to ensure an oxygen-free atmosphere.
-
The solvent system is added, and the mixture is degassed by bubbling the inert gas through it for a period of time.
-
The palladium catalyst is then added to the reaction mixture under the inert atmosphere.
-
The reaction is heated to the desired temperature (typically 80-100 °C) and stirred for the required time, with the reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-arylpyridine product.
Role in Drug Development and Kinase Inhibition
The 4-pyridyl moiety is a privileged scaffold in medicinal chemistry, frequently found in the structure of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom of the pyridine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site.
The synthesis of kinase inhibitors often involves the introduction of a 4-pyridyl group onto a core heterocyclic structure. Potassium 4-Pyridyltrifluoroborate serves as an excellent building block for this purpose via the Suzuki-Miyaura coupling. For instance, in the development of inhibitors for kinases such as JNK, PI3K, EGFR, and VEGFR, the 4-pyridyl group plays a crucial role in achieving high potency and selectivity.[4][5][6][7]
Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
The diagram below illustrates a simplified signaling pathway initiated by a Receptor Tyrosine Kinase (RTK), such as EGFR or VEGFR, and its inhibition by a synthesized inhibitor containing a 4-pyridyl moiety. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This cascade ultimately leads to cellular responses like proliferation and survival. A kinase inhibitor, synthesized using Potassium 4-Pyridyltrifluoroborate, can block the ATP-binding site of the RTK, preventing autophosphorylation and halting the downstream signaling cascade.
Conclusion
Potassium 4-Pyridyltrifluoroborate is a highly valuable and versatile reagent for chemical synthesis. Its enhanced stability and efficacy in Suzuki-Miyaura cross-coupling reactions make it an ideal building block for the introduction of the 4-pyridyl moiety, a critical pharmacophore in many kinase inhibitors. This technical guide provides researchers and drug development professionals with essential information on its properties, synthesis, and application, highlighting its significance in the development of targeted therapeutics.
References
- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
